1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Description
The compound 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- (hereafter referred to as Compound A) features a 1,4-benzenediol core substituted at the 2-position with a thioether-linked 1-phenyl-1H-tetrazole moiety. This structure combines the redox-active diol group with the electron-deficient tetrazole ring, enabling unique chemical reactivity and applications. Key characteristics include:
- Molecular formula: Likely $ \text{C}{13}\text{H}{10}\text{N}4\text{O}2\text{S} $ (inferred from analogs in ).
- Applications: Primarily used as a corrosion inhibitor and as a reagent in synthesizing bioactive agents like Microcarpalide, a microfilament-disrupting compound .
- Synthesis: Prepared via nucleophilic substitution reactions involving 1-phenyl-1H-tetrazole-5-thiol and halogenated benzenediol precursors under basic conditions (e.g., NaH/DMF) .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOMLJRJPCAIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419903 | |
| Record name | 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-27-1 | |
| Record name | 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.
Thioether Formation: The phenyl-tetrazole-thio group is introduced by reacting the tetrazole derivative with a thiol compound under suitable conditions.
Hydroxylation: The final step involves the hydroxylation of the benzene ring at the 1 and 4 positions to form the benzenediol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl-tetrazole-thio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- exhibits a benzene ring substituted with hydroxyl groups and a phenyl-tetrazole group, which enhances its reactivity and potential for various applications.
Antimicrobial Agents
Research indicates that compounds with tetrazole functionalities often exhibit significant antimicrobial properties. A study by Khodaei et al. (2008) demonstrated that derivatives of 1,4-benzenediol can be synthesized to enhance their efficacy against various bacterial strains . The incorporation of the tetrazole moiety is believed to improve the interaction with microbial targets.
Anticancer Activity
Tetrazoles are known for their anticancer properties. Recent investigations have explored the synthesis of novel derivatives of 1,4-benzenediol, including the tetrazole group, which showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism involves the modulation of signaling pathways associated with cell growth.
Polymer Additives
The compound has been investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its hydroxyl groups can act as hydrogen bond donors, improving interfacial adhesion within polymer matrices .
Sensors and Dyes
Due to its unique electronic properties, 1,4-benzenediol derivatives have been utilized in the development of sensors for detecting environmental pollutants. The tetrazole group can impart specific interactions with target analytes, leading to enhanced sensitivity and selectivity in sensor applications .
Chromatographic Applications
The compound has been employed as a stationary phase component in high-performance liquid chromatography (HPLC). Its ability to interact with various analytes through hydrogen bonding and π-π interactions makes it suitable for separating complex mixtures .
Spectroscopic Studies
The structural characteristics of 1,4-benzenediol derivatives allow for detailed spectroscopic analysis. Techniques such as NMR and mass spectrometry have been used to elucidate the compound's structure and confirm its purity during synthesis .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of 1,4-benzenediol incorporating tetrazole groups. These compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development as new antimicrobial agents .
Case Study 2: Sensor Development
A recent project focused on developing a sensor based on the tetrazole-substituted benzenediol for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of this compound in environmental monitoring .
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The phenyl-tetrazole-thio group can interact with active sites of enzymes, inhibiting their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Compound A and Analogs
Key Observations :
- Compound A’s diol-tetrazole-thioether combination distinguishes it from thiadiazole derivatives (e.g., 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole), which prioritize heterocyclic sulfur-nitrogen rings for enhanced thermal stability .
- The bis-tetrazole analog (1,4-bis(1H-tetrazol-5-yl)benzene) exhibits higher nitrogen content and symmetry, favoring coordination chemistry but lacking the redox-active diol group present in Compound A .
Key Observations :
- Compound A shares synthetic similarities with thiadiazole derivatives (e.g., NaH/DMF-mediated nucleophilic substitution) but diverges from sulfonamide-tetrazole compounds, which require PEG-400 and heterogeneous catalysts .
- The bis-tetrazole analog lacks explicit synthetic details in the evidence but likely involves cycloaddition reactions common to tetrazole synthesis .
Physicochemical and Functional Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Compound A ’s diol group enhances hydrophilicity compared to wholly aromatic thiadiazoles but less so than sulfonamide-containing analogs .
- The bis-tetrazole compound’s high nitrogen content suggests poor solubility in nonpolar solvents, contrasting with Compound A’s moderate solubility in organic media .
Biological Activity
Overview
1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- (CAS No. 1660-27-1) is a compound that integrates a benzene ring with hydroxyl groups and a tetrazole moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.31 g/mol. The compound features two hydroxyl groups positioned at the 1 and 4 positions of the benzene ring, while a phenyl-tetrazole-thio group is attached at the 2 position, contributing to its distinct chemical reactivity and biological properties.
Target of Action
Research indicates that similar compounds have been found to target human proteins, particularly MEK-1 (Mitogen-Activated Protein Kinase Kinase 1). This suggests that 1,4-benzenediol derivatives may modulate signaling pathways involved in cell proliferation and survival.
Mode of Action
The presence of hydroxyl groups allows for various chemical reactions such as oxidation and reduction, which can influence the compound's biological activity. For example, the hydroxyl groups can be oxidized to form quinones, which are known for their biological significance in various pathways .
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The presence of the tetrazole moiety may enhance this activity through interactions with microbial cell membranes or metabolic pathways .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that derivatives containing tetrazole rings can inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression. The mechanism may involve the inhibition of specific kinases or other targets within cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cardiotonic Activity : A study on related tetrazole derivatives demonstrated significant inhibition of phosphodiesterase (PDE) enzymes, suggesting potential use as cardiotonic agents. The most potent compound in the series exhibited an IC50 value of against PDE3A, indicating strong biological activity .
- Toxicity Studies : In toxicity assessments conducted on similar compounds, no significant adverse effects were observed at doses up to over a period of 28 days in animal models. This indicates a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1,2-Dihydroxybenzene (Catechol) | Antioxidant properties | |
| 1,3-Dihydroxybenzene (Resorcinol) | Antimicrobial activity | |
| 1,4-Dihydroxybenzene (Hydroquinone) | Antioxidant and reducing agent |
The presence of the phenyl-tetrazole-thio group in 1,4-benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- differentiates it from other benzenediols by potentially enhancing its biological activities through unique interactions at the molecular level .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1,4-benzenediol derivatives?
- Methodology : A general synthesis protocol involves reacting substituted phenols with chlorobenzoyl chlorides under heterogeneous catalysis. For example, PEG-400 is used as a solvent, with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst, at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Key Data :
- Catalyst: Bleaching Earth Clay (pH 12.5).
- Solvent: PEG-400.
- Reaction Time: 1 hour.
- Yield: Purified via recrystallization (purity >95%).
Q. How can structural characterization of this compound be validated experimentally?
- Methodology : Use spectroscopic techniques:
- IR Spectroscopy : Identify thioether (C–S, ~650–700 cm⁻¹) and tetrazole (N–H, ~3200 cm⁻¹) functional groups.
- ¹H NMR : Look for aromatic proton shifts (δ 6.8–7.5 ppm for phenyl groups) and hydroxyl protons (δ 5.0–5.5 ppm, broad singlet).
- Elemental Analysis : Confirm C, H, N, S content (deviation <0.3% from theoretical values) .
Advanced Research Questions
Q. What is the antimicrobial profile of 2-substituted-1,4-benzenediol derivatives against multidrug-resistant pathogens?
- Findings : Derivatives like 5 (furan-substituted) and 8 (broad-spectrum) exhibit activity against ESKAPE bacteria (MIC: 8–128 µg/mL) and fungi (MIC: 25–50 µg/mL). Compound 8 disrupts fungal cell walls, causing hyphal thinning and yeast lysis, as observed via SEM .
- Mechanistic Insight : Fungal membrane disruption correlates with ergosterol binding, validated via ergosterol-binding assays and membrane permeability tests using propidium iodide .
Q. How can in vivo efficacy and toxicity of these compounds be evaluated?
- Methodology :
- In Vivo Models : Use embryonated chicken eggs infected with S. aureus (ATCC 25923). Compound 5 reduced bacterial load by 80% at 50 µg/mL without embryotoxicity .
- Toxicity Screening :
- Hemolysis Assay : <5% hemolysis at 128 µg/mL in human erythrocytes.
- Genotoxicity : Negative in Ames test and comet assay .
Q. What strategies resolve contradictions in reported MIC values across studies?
- Approach :
- Standardized Assays : Use CLSI guidelines for broth microdilution.
- Strain Variability : Test against clinically isolated strains (e.g., Candida auris or MRSA) alongside reference strains.
- Synergy Studies : Combine with adjuvants (e.g., fluconazole) to lower MICs .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis?
- Solutions :
- Catalyst Screening : Test alternatives like Amberlyst-15 for improved regioselectivity.
- Solvent Optimization : Replace PEG-400 with DMF for higher solubility of aromatic intermediates .
Q. What computational tools predict structure-activity relationships (SAR) for antimicrobial activity?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
